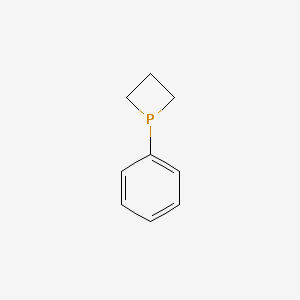

1-Phenylphosphetane

Beschreibung

1-Phenylphosphetane is a four-membered heterocyclic compound containing one phosphorus atom and a phenyl substituent. Its structure consists of a phosphacyclobutane ring (a saturated four-membered ring with one phosphorus atom) bonded to a phenyl group at the 1-position. This compound belongs to the broader class of organophosphorus compounds, which are notable for their applications in coordination chemistry, catalysis, and materials science. The small ring size of phosphetanes imparts significant ring strain, influencing their reactivity and stability compared to larger phosphacycloalkanes like phospholanes (five-membered) or phosphorinanes (six-membered) .

Key properties of this compound include:

- Molecular formula: C₉H₁₁P

- Molecular weight: 150.16 g/mol

- Structural features: Planar phosphorus atom with sp³ hybridization, strained four-membered ring system.

Phosphetanes are less common than their nitrogen-containing analogs (azetidines) due to synthetic challenges, but their unique electronic and steric profiles make them valuable in ligand design for transition-metal catalysis .

Eigenschaften

Molekularformel |

C9H11P |

|---|---|

Molekulargewicht |

150.16 g/mol |

IUPAC-Name |

1-phenylphosphetane |

InChI |

InChI=1S/C9H11P/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2 |

InChI-Schlüssel |

JEUCPWKTCKGWFP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CP(C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1-Phenylphosphetane can be synthesized through several methods. One common synthetic route involves the reaction of dilithium phenylphosphide with 1,3-dichloropropane or 1,2-dichloroethane. This reaction typically takes place in tetrahydrofuran (THF) as a solvent. The resulting this compound can be isolated by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Phenylphosphetane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can participate in substitution reactions where the phenyl group or the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Phenylphosphetane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex phosphorus-containing compounds.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Wirkmechanismus

The mechanism by which 1-Phenylphosphetane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. Its strained ring structure makes it highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table highlights key differences between 1-phenylphosphetane and structurally related organophosphorus compounds:

Key Observations :

- Ring Strain : this compound’s four-membered ring confers higher reactivity compared to acyclic analogs like p,p-phenylphosphonic dichloride, which lack ring strain but are more hydrolytically active due to P=O and Cl groups .

- Electronic Effects: The phosphorus atom in this compound is less electrophilic than in phosphoryl or phosphonothioic derivatives (e.g., ), making it more suitable for coordinating electron-rich transition metals .

- Steric Profile : Bulky substituents in 1-diphenylphosphoryl-4-methyl-1-phenylpentan-3-one () limit its use in catalysis, whereas this compound’s compact structure enables tighter metal-ligand interactions .

Reactivity and Catalytic Performance

- Ring-Opening Reactions : this compound undergoes ring-opening under acidic or oxidative conditions, unlike p,p-phenylphosphonic dichloride, which reacts via nucleophilic substitution at phosphorus .

- Ligand Efficiency : In coordination chemistry, this compound’s strained ring enhances metal-ligand bond strength, outperforming larger phospholanes in certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.